Quinacrine mustard dihydrochloride
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Overview
Description
Quinacrine mustard dihydrochloride is a fluorescent acridine dye known for its ability to react with nucleophiles such as carboxyl, thiol, and heterocyclic ring nitrogen groups of proteins and nucleic acids . This compound has found applications in various scientific fields due to its unique chemical properties.
Mechanism of Action
Target of Action
Quinacrine mustard primarily targets deoxyribonucleic acid (DNA) . It binds to DNA in vitro by intercalation between adjacent base pairs . Another significant target of Quinacrine mustard is Trypanothione reductase in Trypanosoma cruzi .
Mode of Action
Quinacrine mustard’s interaction with its targets results in the inhibition of transcription and translation to ribonucleic acid (RNA) . Fluorescence studies using Giardia suggest that the outer membranes may be involved .
Biochemical Pathways
Quinacrine mustard affects multiple key signaling pathways. It has been shown to bind and inhibit proteins involved in multidrug resistance, disrupt the arachidonic acid pathway, and affect the NF-κB, p53, and AKT pathways . It also inhibits succinate oxidation and interferes with electron transport .
Result of Action
The molecular and cellular effects of Quinacrine mustard’s action are complex and multifaceted. Its interaction with DNA and other targets leads to a disruption of various biochemical pathways, potentially resulting in the death of parasitic organisms . In addition, its impact on key signaling pathways has led to interest in its potential as an anti-cancer agent .
Biochemical Analysis
Biochemical Properties
Quinacrine Mustard, in an aqueous solution, rapidly loses chloride ions from its chloroethyl groups, yielding aziridinium cations . These cations readily react with the carboxyl, thiol, and heterocyclic ring nitrogen groups of proteins and nucleic acids, or with other nucleophiles .
Cellular Effects
In particular, Quinacrine Mustard’s role on the NF-κB, p53, and AKT pathways are summarized .
Molecular Mechanism
Quinacrine Mustard does not appear to localize to the nucleus of Giaridia trophozoites, suggesting that DNA binding may not be the primary mechanism of its antimicrobial action .
Temporal Effects in Laboratory Settings
Quinacrine Mustard’s effects on DNA and RNA polymerase reactions in vitro shed light on how it may inhibit enzymatic polymerization reactions in vivo and induce anti-tumor effects .
Dosage Effects in Animal Models
Lichen planus was observed in 1 of 2,000 soldiers given 100 mg/day of Quinacrine Mustard and in 1 of 500 given 200 mg/day .
Metabolic Pathways
Quinacrine Mustard inhibits succinate oxidation and interferes with electron transport . In addition, by binding to nucleoproteins, Quinacrine Mustard suppresses the lupus erythematous cell factor and acts as a strong inhibitor of cholinesterase .
Preparation Methods
The synthesis of quinacrine mustard dihydrochloride involves the reaction of 2-methoxy-6-chloro-9-(4-bis[β-chloroethyl]amino-1-methylbutylamino)acridine with hydrochloric acid . The chloroethyl groups in the compound rapidly lose chloride ions in an aqueous solution, forming aziridinium cations that readily react with nucleophiles . Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Quinacrine mustard dihydrochloride undergoes several types of chemical reactions:
Substitution Reactions: The chloroethyl groups can be substituted by nucleophiles such as thiols and amines.
Oxidation and Reduction:
Formation of Aziridinium Ions: In aqueous solutions, the chloroethyl groups lose chloride ions to form aziridinium cations, which are highly reactive with nucleophiles.
Common reagents used in these reactions include hydrochloric acid and various nucleophiles. The major products formed depend on the specific nucleophiles involved in the reactions.
Scientific Research Applications
Quinacrine mustard dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a fluorescent dye for staining metaphase chromosomes and for Q-banding in chromosome analysis.
Biology: Employed as a vital stain for trypanosomes and in the karyotyping of fish.
Industry: Utilized in various industrial applications due to its fluorescent properties.
Comparison with Similar Compounds
Quinacrine mustard dihydrochloride is part of the acridine family, which includes compounds such as acridine orange, acriflavine, and amsacrine . Compared to these compounds, this compound is unique due to its ability to form aziridinium cations and its specific reactivity with nucleophiles. Other similar compounds include:
Acridine Orange: Used as a nucleic acid-selective fluorescent cationic dye.
Acriflavine: Known for its antiseptic properties.
Amsacrine: Utilized as an antineoplastic agent.
This compound stands out due to its specific applications in chromosome staining and its potential therapeutic uses.
Properties
CAS No. |
4213-45-0 |
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Molecular Formula |
C23H29Cl4N3O |
Molecular Weight |
505.3 g/mol |
IUPAC Name |
1-N,1-N-bis(2-chloroethyl)-4-N-(6-chloro-2-methoxyacridin-9-yl)pentane-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C23H28Cl3N3O.ClH/c1-16(4-3-11-29(12-9-24)13-10-25)27-23-19-7-5-17(26)14-22(19)28-21-8-6-18(30-2)15-20(21)23;/h5-8,14-16H,3-4,9-13H2,1-2H3,(H,27,28);1H |
InChI Key |
GBQNIQYUTXKVHN-UHFFFAOYSA-N |
SMILES |
CC(CCCN(CCCl)CCCl)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl.Cl |
Canonical SMILES |
CC(CCCN(CCCl)CCCl)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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